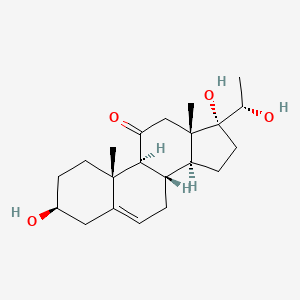

5-Pregnen-3beta,17alpha,20alpha-triol-11-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Pregnen-3beta,17alpha,20alpha-triol-11-one is a corticosteroid hormone with the molecular formula C21H36O3 and a molecular weight of 336.5087 . This compound is part of the pregnane family and is known for its unique structure and biological activities.

Vorbereitungsmethoden

The preparation of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves several synthetic routes and reaction conditions. One common method includes the chromatographic separation of crude neutral-extract residues, followed by purification using silica-gel columns and ethylene-glycol/toluene paper . Industrial production methods may vary, but they typically involve similar chromatographic techniques to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

5-Pregnen-3beta,17alpha,20alpha-triol-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

5-Pregnen-3beta,17alpha,20alpha-triol-11-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying steroidal structures and reactions. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties . Additionally, this compound is used in the industry for the synthesis of other steroidal drugs and as a precursor in the production of various pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves its interaction with specific molecular targets and pathways. As a corticosteroid hormone, it binds to glucocorticoid receptors, leading to the modulation of gene expression and the regulation of inflammatory responses. This compound also affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

5-Pregnen-3beta,17alpha,20alpha-triol-11-one can be compared with other similar compounds, such as 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol and 5-alpha-Pregnane-3-beta,17-alpha,20-beta-triol . These compounds share similar structures but differ in their stereochemistry and biological activities. The unique structural features of this compound contribute to its distinct pharmacological properties and potential therapeutic applications.

Biologische Aktivität

5-Pregnen-3beta,17alpha,20alpha-triol-11-one, also known as 5-pregnene-3β,17α,20α-triol-11-one, is a steroid compound with significant biological activity, particularly in the context of hormone biosynthesis and immunomodulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H36O3

- Molecular Weight : 336.5087 g/mol

- CAS Number : 10402-77-4

The structure of this compound features multiple hydroxyl groups that contribute to its biological activity. Its synthesis and metabolic pathways are critical for understanding its role in steroidogenesis.

This compound is primarily involved in the steroidogenesis pathway. It is synthesized from pregnenolone and serves as a precursor for various steroid hormones. The compound's activity is influenced by several enzymatic conversions:

-

Conversion Pathways :

- Δ5 Pathway : Involves the transformation of pregnenolone to DHEA (dehydroepiandrosterone) through the action of enzymes like CYP17A1.

- Glucocorticoid Production : It plays a role in the biosynthesis of glucocorticoids by being converted into other steroid intermediates such as 17α-hydroxyprogesterone .

- Hormonal Regulation :

Hormonal Effects

Research indicates that this compound exhibits significant hormonal activity:

- Immunomodulatory Effects : It has been shown to modulate immune responses by influencing cytokine production. For instance, it can suppress pro-inflammatory cytokines such as IL-6 and TNFα, which are crucial in inflammatory processes .

- Pregnancy-related Hormonal Changes : During pregnancy, levels of this compound correlate positively with disgust sensitivity and other hormonal changes that may affect maternal behavior and immune function .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Steroidogenesis Studies :

- Immunological Research :

Data Summary

| Biological Activity | Observations/Findings |

|---|---|

| Hormonal Regulation | Modulates androgen/estrogen balance |

| Immunomodulation | Suppresses IL-6 and TNFα production |

| Role in Pregnancy | Correlates with disgust sensitivity |

| Steroidogenesis | Acts as an intermediate in C19 steroid synthesis |

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4,12,14-16,18,22-23,25H,5-11H2,1-3H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPHQUAKWCWKE-SERXDUEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.